molecular formula C19H22N4S B5777318 5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine

Cat. No.: B5777318
M. Wt: 338.5 g/mol
InChI Key: SHGVVPZAXZIMLK-UHFFFAOYSA-N
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Description

5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a thienopyrimidine derivative characterized by a bicyclic thieno[2,3-d]pyrimidine core substituted with methyl groups at positions 5 and 4. The 4-position is functionalized with a piperazine ring bearing a 2-methylphenyl group. This structural motif is commonly associated with central nervous system (CNS) targeting due to the piperazine moiety’s ability to enhance blood-brain barrier penetration . Thienopyrimidines are pharmacologically versatile, with reported activities as antimicrobial agents, receptor modulators (e.g., muscarinic M4 PAMs), and enzyme inhibitors .

Properties

IUPAC Name

5,6-dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4S/c1-13-6-4-5-7-16(13)22-8-10-23(11-9-22)18-17-14(2)15(3)24-19(17)21-12-20-18/h4-7,12H,8-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHGVVPZAXZIMLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2CCN(CC2)C3=C4C(=C(SC4=NC=N3)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted derivatives of the thieno[2,3-d]pyrimidine core.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. By inhibiting these enzymes, the compound can modulate cell growth, differentiation, and apoptosis . The thieno[2,3-d]pyrimidine core allows the compound to bind effectively to the active sites of these enzymes, thereby exerting its biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison:

5,6-Dimethyl-4-(4-methylpiperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 315685-44-0) Structural Difference: Replaces 2-methylphenyl with a methyl group on piperazine. Impact: Reduced steric bulk improves CNS penetration (rat brain:plasma $ K_p = 0.74 $) but retains metabolic instability due to the thienopyrimidine core’s susceptibility to oxidative degradation .

5,6-Dimethyl-4-[4-(2-naphthylsulfonyl)piperazin-1-yl]thieno[2,3-d]pyrimidine (CAS: 379243-16-0) Structural Difference: Incorporates a sulfonyl-linked naphthyl group. Impact: Increased molecular weight (MW: ~434 g/mol) and polarity reduce CNS penetration but enhance muscarinic receptor selectivity and metabolic stability .

5,6-Dimethyl-4-(4-phenylpiperazin-1-yl)thieno[2,3-d]pyrimidine (CAS: 327971-27-7) Structural Difference: Substitutes 2-methylphenyl with a phenyl group. Impact: Higher lipophilicity (predicted logP: ~3.2) improves receptor binding affinity but may compromise aqueous solubility .

Physicochemical and Pharmacokinetic Data Table:

Compound MW (g/mol) Core Stability Predicted logP CNS Penetration ($ K_p $) Key Activity
Target Compound 324.44 Moderate 3.0 Not reported CNS receptor modulation
4-Methylpiperazine analog 262.37 Low 2.5 0.74 (rat) CNS-targeted M4 PAM
2-Naphthylsulfonyl analog ~434 High 4.1 <0.1 Muscarinic selectivity
4-Phenylpiperazine analog 324.44 Moderate 3.2 Not reported Antimicrobial

Biological Activity

5,6-Dimethyl-4-[4-(2-methylphenyl)piperazin-1-yl]thieno[2,3-d]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activities, particularly its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The compound features a thieno[2,3-d]pyrimidine core, which is known for its diverse biological activities. The presence of a piperazine moiety enhances its pharmacological profile. Below is a summary of its chemical properties:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC16H20N4S
Molecular Weight304.42 g/mol
Purity≥ 95%
Storage TemperatureRoom Temperature

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[2,3-d]pyrimidine derivatives, including the compound . Notably, research conducted by Elmongy et al. demonstrated that various thieno[2,3-d]pyrimidine derivatives exhibited significant cytotoxicity against breast cancer cell lines (MDA-MB-231) with IC50 values ranging from 27.6 μM to over 80 μM depending on the substituents on the pyrimidine ring .

Mechanism of Action

The proposed mechanism of action for thieno[2,3-d]pyrimidine derivatives involves the inhibition of key cellular pathways associated with cancer cell proliferation and survival. Specifically, they may act as inhibitors of enzymes involved in DNA synthesis and repair, as well as modulating signaling pathways related to apoptosis.

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the thieno[2,3-d]pyrimidine scaffold can significantly influence biological activity. For instance:

  • Electron-withdrawing groups on the aromatic ring enhance cytotoxic activity.
  • Alkyl substitutions at positions 5 and 6 increase lipophilicity, potentially improving cell membrane permeability.

Case Studies

  • Study by Yong et al. (2018) : This study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their activity against various cancer cell lines. Among them, compounds with halogen substitutions showed enhanced inhibitory effects against tumor growth.
  • Research by Guo et al. (2025) : This investigation focused on synthesizing new derivatives and assessing their cytotoxicity against MDA-MB-231 cells. The most potent compound exhibited an IC50 value of 27.6 μM, indicating strong anticancer properties.

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